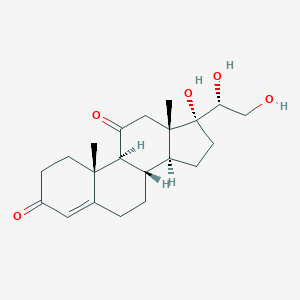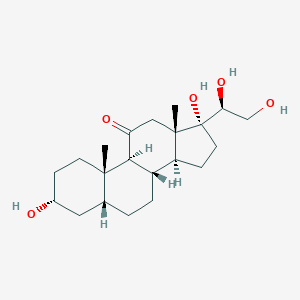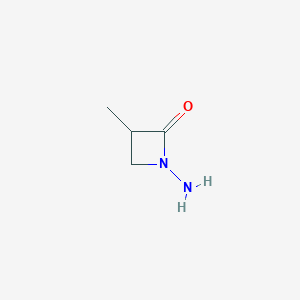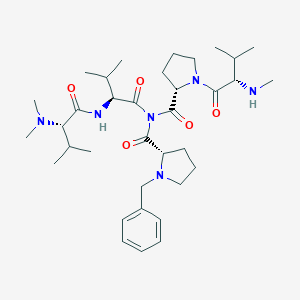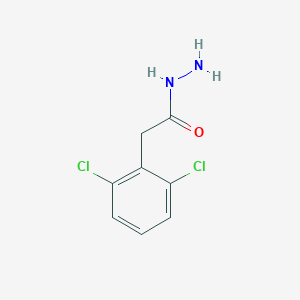![molecular formula C17H20Cl2N2O2 B145641 [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate CAS No. 131549-86-5](/img/structure/B145641.png)
[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate, also known as BCIM, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. BCIM is a derivative of imidazole, a heterocyclic organic compound that has been widely used in the pharmaceutical industry. In
作用機序
The mechanism of action of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to activate the p53 pathway, which leads to cell cycle arrest and apoptosis. In cardiovascular diseases, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to activate the nitric oxide pathway, which leads to vasodilation and reduced blood pressure. In neurological disorders, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to activate the Nrf2 pathway, which leads to neuroprotection and improved cognitive function.
生化学的および生理学的効果
[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to have various biochemical and physiological effects. In cancer cells, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor size. In cardiovascular diseases, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to reduce blood pressure, improve endothelial function, and inhibit platelet aggregation. In neurological disorders, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to improve cognitive function, reduce oxidative stress, and protect against neurodegeneration.
実験室実験の利点と制限
One of the advantages of using [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate in lab experiments is its high potency and selectivity. [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to have a low toxicity profile and can be used at low concentrations. However, one of the limitations of using [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate. One direction is to investigate the use of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate in combination with other drugs for cancer treatment. Another direction is to explore the use of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate in the treatment of other neurological disorders, such as Alzheimer's disease. Additionally, the development of new synthesis methods for [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate with improved yield and solubility could facilitate its use in future research.
合成法
The synthesis of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate involves the reaction of 2-chlorobenzyl chloride with butylamine to form 2-butylbenzyl chloride. This intermediate is then reacted with imidazole in the presence of potassium carbonate to form [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate. The yield of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate is around 60% using this method.
科学的研究の応用
[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been investigated for its potential therapeutic applications in various fields, including cancer research, cardiovascular diseases, and neurological disorders. In cancer research, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular diseases, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to have vasodilatory effects and reduce blood pressure. In neurological disorders, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to have neuroprotective effects and improve cognitive function.
特性
CAS番号 |
131549-86-5 |
|---|---|
製品名 |
[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate |
分子式 |
C17H20Cl2N2O2 |
分子量 |
355.3 g/mol |
IUPAC名 |
[2-butyl-5-chloro-1-[(2-chlorophenyl)methyl]imidazol-4-yl]methyl acetate |
InChI |
InChI=1S/C17H20Cl2N2O2/c1-3-4-9-16-20-15(11-23-12(2)22)17(19)21(16)10-13-7-5-6-8-14(13)18/h5-8H,3-4,9-11H2,1-2H3 |
InChIキー |
WBFAHXKJEZSANA-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)Cl)COC(=O)C |
正規SMILES |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)Cl)COC(=O)C |
その他のCAS番号 |
131549-86-5 |
同義語 |
(4-(2-n-butyl-5-chloro-1-(2-chlorobenzyl)imidazolyl)methyl) acetate 4-BCCIMA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



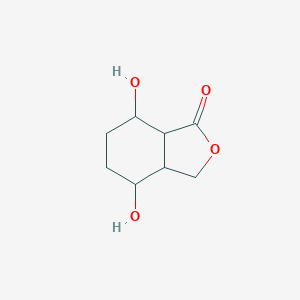
![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B145560.png)
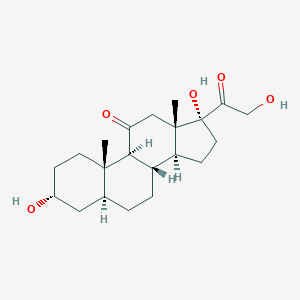
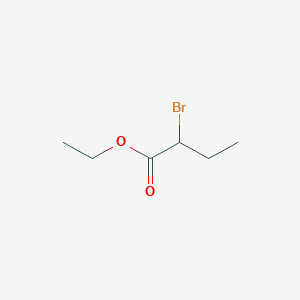
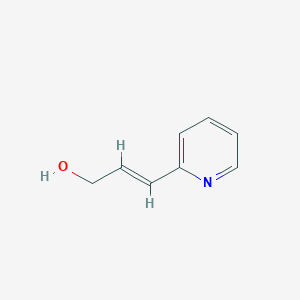
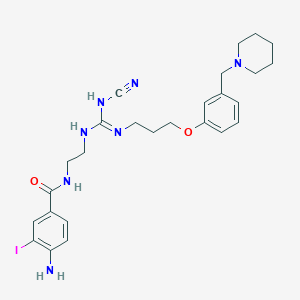
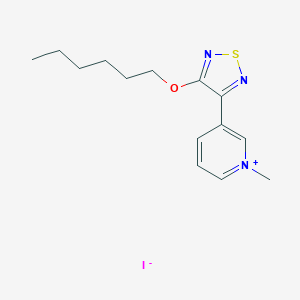
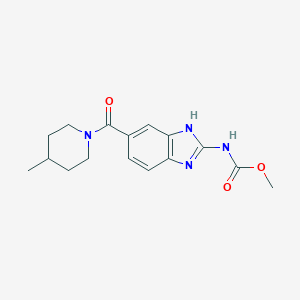
![Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester](/img/structure/B145578.png)
